molecular formula C23H20FN3O2S2 B11516583 4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide

4-{[(2Z)-2-[(4-fluorophenyl)imino]-4-(4-methylphenyl)-1,3-thiazol-3(2H)-yl]methyl}benzenesulfonamide

Cat. No.: B11516583
M. Wt: 453.6 g/mol
InChI Key: WZZZVGDBKIUZHA-UHFFFAOYSA-N
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Description

4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE is a complex organic compound that features a thiazole ring, a sulfonamide group, and fluorophenyl and methylphenyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. The process begins with the formation of the thiazole ring, followed by the introduction of the fluorophenyl and methylphenyl groups. The final step involves the sulfonation of the benzene ring to introduce the sulfonamide group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactors with precise control over reaction parameters. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations ensures consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, are tailored to optimize reaction efficiency and selectivity.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: In biological research, the compound is studied for its potential as a pharmaceutical agent. Its interactions with biological targets can provide insights into new therapeutic approaches.

    Medicine: The compound’s potential medicinal properties are investigated for the treatment of various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development.

    Industry: In industrial applications, the compound is used in the development of new materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The thiazole ring and sulfonamide group are key structural features that contribute to its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[(2Z)-2-[(4-FLUOROPHENYL)IMINO]-4-(4-METHYLPHENYL)-2,3-DIHYDRO-1,3-THIAZOL-3-YL]METHYL}BENZENE-1-SULFONAMIDE is unique due to its combination of a thiazole ring, sulfonamide group, and specific aromatic substituents. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C23H20FN3O2S2

Molecular Weight

453.6 g/mol

IUPAC Name

4-[[2-(4-fluorophenyl)imino-4-(4-methylphenyl)-1,3-thiazol-3-yl]methyl]benzenesulfonamide

InChI

InChI=1S/C23H20FN3O2S2/c1-16-2-6-18(7-3-16)22-15-30-23(26-20-10-8-19(24)9-11-20)27(22)14-17-4-12-21(13-5-17)31(25,28)29/h2-13,15H,14H2,1H3,(H2,25,28,29)

InChI Key

WZZZVGDBKIUZHA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=CSC(=NC3=CC=C(C=C3)F)N2CC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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